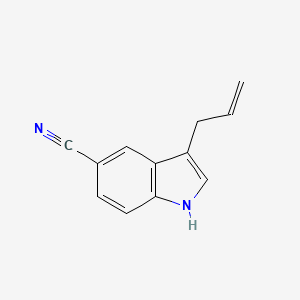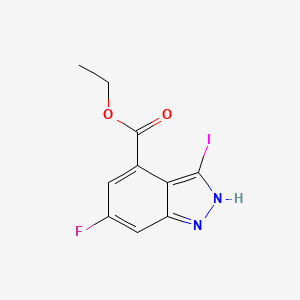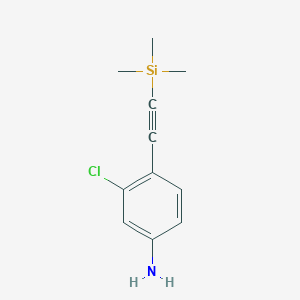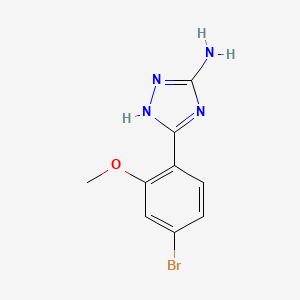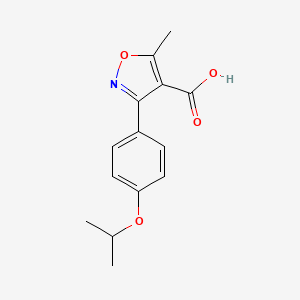
3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 4-isopropoxybenzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which can then undergo cyclization to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and efficient purification techniques are essential to achieve large-scale production. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the process.
化学反应分析
Types of Reactions
3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropoxy group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and carboxylic acid group play crucial roles in binding to enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid
- 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides
- 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile
Uniqueness
3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
5-methyl-3-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-8(2)18-11-6-4-10(5-7-11)13-12(14(16)17)9(3)19-15-13/h4-8H,1-3H3,(H,16,17) |
InChI 键 |
FSAHLZGJBWLSGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


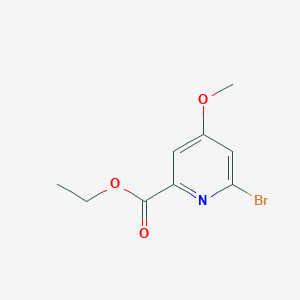
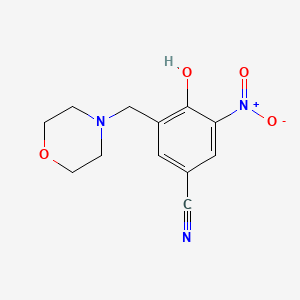
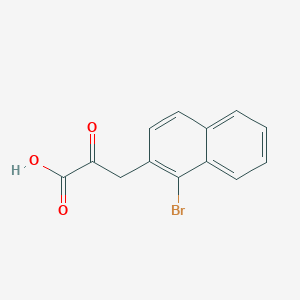
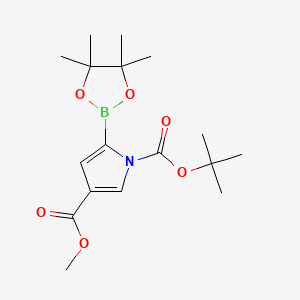
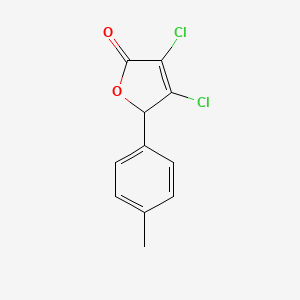
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)

![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
